molecular formula C11H15N3O4 B2838516 Tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate CAS No. 2248392-75-6

Tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate

Cat. No.: B2838516
CAS No.: 2248392-75-6
M. Wt: 253.258
InChI Key: MXICGCBOFWMVJX-UHFFFAOYSA-N
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Description

Tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a methylamino group, and a nitro group attached to a pyridine ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by the introduction of the methylamino group through nucleophilic substitution reactions. Finally, the tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the methylamino position.

Scientific Research Applications

Tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-amino-5-nitropyridine-2-carboxylate
  • Tert-butyl 6-(ethylamino)-5-nitropyridine-2-carboxylate
  • Tert-butyl 6-(dimethylamino)-5-nitropyridine-2-carboxylate

Uniqueness

Tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the methylamino group, in particular, allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)7-5-6-8(14(16)17)9(12-4)13-7/h5-6H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXICGCBOFWMVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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